4-Fluorophenyl 4-chlorobutanoate
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Overview
Description
Preparation Methods
The synthesis of 4-Fluorophenyl 4-chlorobutanoate typically involves the esterification of 4-fluorophenol with 4-chlorobutyryl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature .
Chemical Reactions Analysis
4-Fluorophenyl 4-chlorobutanoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the butanoate chain can be substituted by nucleophiles such as amines or thiols, leading to the formation of amides or thioesters.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-fluorophenol and 4-chlorobutyric acid.
Oxidation and Reduction:
Common reagents and conditions used in these reactions include bases like sodium hydroxide for hydrolysis and nucleophiles like amines for substitution reactions .
Scientific Research Applications
4-Fluorophenyl 4-chlorobutanoate has several applications in scientific research:
Proteomics: It is used as a reagent in the study of proteins and their functions.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: It may be used in the development of pharmaceuticals, particularly in the design of enzyme inhibitors or receptor modulators.
Industrial Applications:
Mechanism of Action
The mechanism of action of 4-Fluorophenyl 4-chlorobutanoate is not explicitly detailed in the literature. as an ester, it can participate in various biochemical pathways, particularly those involving esterases, which hydrolyze ester bonds. The molecular targets and pathways would depend on the specific context in which the compound is used, such as enzyme inhibition or receptor modulation .
Comparison with Similar Compounds
Similar compounds to 4-Fluorophenyl 4-chlorobutanoate include:
4-Fluorophenyl acetate: Similar in structure but lacks the chlorobutanoate chain.
4-Chlorophenyl 4-chlorobutanoate: Similar but with a chlorine atom on the phenyl ring instead of a fluorine atom.
4-Fluorophenyl butanoate: Similar but without the chlorine atom on the butanoate chain.
The uniqueness of this compound lies in its specific combination of a fluorinated phenyl ring and a chlorinated butanoate chain, which can impart unique chemical properties and reactivity .
Properties
IUPAC Name |
(4-fluorophenyl) 4-chlorobutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFO2/c11-7-1-2-10(13)14-9-5-3-8(12)4-6-9/h3-6H,1-2,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNIOENWBUQOOEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(=O)CCCCl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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